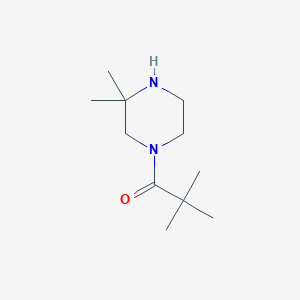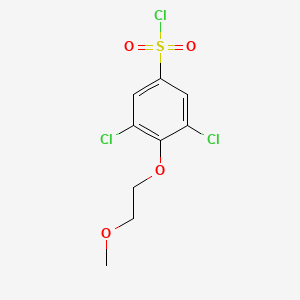
2-(2,6-二氟-4-硝基苯基)乙酸
概述
描述
科学研究应用
2-(2,6-Difluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s functional groups make it of interest for researchers investigating new drug candidates.
Material Science: Its structure could be relevant for studies on the development of novel materials with specific properties.
Biological Studies: It may be used in studies exploring its effects on biological systems and potential therapeutic applications.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
准备方法
The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,6-difluorophenylacetic acid using nitric acid and sulfuric acid as reagents . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve optimizing these conditions to ensure high yield and purity of the final product .
化学反应分析
2-(2,6-Difluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the carboxyl group (COOH) under specific conditions.
Common reagents used in these reactions include alcohols, amines, and catalysts such as sulfuric acid or hydrochloric acid. The major products formed from these reactions are esters, amides, and decarboxylated derivatives.
作用机制
The mechanism of action of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of electron-withdrawing fluorine and nitro groups can affect the compound’s reactivity and interactions with enzymes or receptors. These interactions may lead to specific biological effects, although detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be compared with other similar compounds, such as:
2-(2,3-Difluoro-6-nitrophenyl)acetic acid: This compound has a similar structure but differs in the position of the fluorine atoms.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Another closely related compound with slight variations in the molecular structure.
属性
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRXAYFALTPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)
![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)




